molecular formula C₁₅H₂₄ClNO₂ B1140644 O-Desmethyl Tramadol Hydrochloride CAS No. 148262-77-5

O-Desmethyl Tramadol Hydrochloride

Cat. No. B1140644
M. Wt: 285.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of O-Desmethyltramadol hydrochloride involves the demethylation of tramadol, highlighting its importance as a metabolite in the drug's metabolic pathway. Research has focused on understanding its synthesis both in vivo and in vitro to better comprehend its pharmacokinetic behaviors and therapeutic implications.

Molecular Structure Analysis

Comprehensive quantum chemical and spectroscopic investigations have been conducted on O-Desmethyltramadol hydrochloride, including FTIR, FT-Raman, 1H, and 13C NMR studies. These studies provide insights into the compound's molecular structure, optimizing bond lengths and angles, and compare experimental wavenumbers with scaled vibrational frequencies determined by DFT methods. Understanding the molecular structure is crucial for elucidating the compound's chemical and pharmacological properties (Arjunan et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of O-Desmethyltramadol hydrochloride are significantly influenced by its structure. Studies utilizing spectroscopic methods have allowed for the detailed examination of its chemical behavior, including the investigation of intramolecular charge transfer and the distribution of electron density across the molecule, which are pivotal for understanding its interaction with biological targets.

Physical Properties Analysis

The physical properties of O-Desmethyltramadol hydrochloride, such as its solubility, melting point, and crystal structure, are essential for its formulation and delivery in a clinical setting. Spectroscopic analyses provide valuable data for optimizing these properties for therapeutic use.

Chemical Properties Analysis

O-Desmethyltramadol hydrochloride's chemical properties, including its acidity, basicity, and reactivity with other substances, are central to its pharmacological activity and safety profile. The electronic properties, such as HOMO and LUMO energies, offer insights into its reactivity and interactions with biological molecules, contributing to its analgesic effects.

For more in-depth insights and detailed information on O-Desmethyl Tramadol Hydrochloride, the following reference provides a comprehensive overview:

  • Arjunan, V., Santhanam, R., Marchewka, M. K., & Mohan, S. (2014). Comprehensive quantum chemical and spectroscopic (FTIR, FT-Raman, 1H, 13C NMR) investigations of O-desmethyltramadol hydrochloride an active metabolite in tramadol--an analgesic drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 315-330. Link to the study.

Safety And Hazards

The safety and hazards of O-Desmethyl Tramadol Hydrochloride are not fully detailed in the search results. However, it’s important to note that as an opioid analgesic, it carries risks of addiction and overdose, similar to other opioids.


properties

IUPAC Name

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWVAWLHXDKIX-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Tramadol Hydrochloride

CAS RN

185453-02-5
Record name O-Desmethyl tramadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYL TRAMADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
24
Citations
V Arjunan, R Santhanam, MK Marchewka… - Spectrochimica Acta Part …, 2014 - Elsevier
… The FTIR and FT-Raman spectra of O-desmethyl tramadol hydrochloride are recorded in the solid phase in the regions 4000–400 cm −1 and 4000–100 cm −1 , respectively. The …
Number of citations: 19 www.sciencedirect.com
R Evangelista Vaz - 2016 - zora.uzh.ch
… clinical efficacy of tramadol is highly related to its metabolism but among its over 20 well-known metabolites, only one has analgesic properties, the O-desmethyl-tramadol hydrochloride …
Number of citations: 3 www.zora.uzh.ch
E Gniazdowska, W Goch, J Giebułtowicz, PJ Rudzki - Molecules, 2022 - mdpi.com
… O-desmethyl-tramadol hydrochloride (≤99%) was purchased from LoGiCal (Luckenwalde, Germany) and tramadol hydrochloride (≤99%) was purchased from Saneca …
Number of citations: 2 www.mdpi.com
G Saccomanni, S Del Carlo, M Giorgi, C Manera… - … of pharmaceutical and …, 2010 - Elsevier
… Louis, MO, USA), while O-desmethyl-tramadol hydrochloride (M1), N-desmethyl-tramadol hydrochloride (M2), and N,O-didesmethyl-tramadol hydrochloride (M5) pure substances, were …
Number of citations: 57 www.sciencedirect.com
M Giorgi, S Del Carlo, G Saccomanni… - Veterinary research …, 2009 - Springer
The aim of the present paper was to test the oral administration of oral immediate release capsules of tramadol in dogs, to asses both its pharmacokinetic properties and its urine profile. …
Number of citations: 49 link.springer.com
C Vullo, TW Kim, M Meligrana… - Journal of Veterinary …, 2014 - Wiley Online Library
… In fact, O-desmethyl-tramadol hydrochloride (M1), the only active metabolite, is 200 times more affine at the mu-receptor than the parent drug T, accounting for most of the clinical effect (…
Number of citations: 13 onlinelibrary.wiley.com
ND Forsberg, R Rodriguez-Proteau, L Ma, J Morré… - Xenobiotica, 2011 - Taylor & Francis
… major metabolite O-desmethyl tramadol-hydrochloride (transition followed m/z 250 → 58). The analysis of DMP, DMTP, T-HC and O-desmethyl tramadol-hydrochloride were performed …
Number of citations: 28 www.tandfonline.com
G Catone, M Meligrana, G Marino… - Polish Journal of …, 2020 - psjd.icm.edu.pl
… In fact, O-desmethyl-tramadol hydrochloride (M1), the only active metabolite, has 200 times more affinity for the μ-receptor than the parent drug TM, accounting for most of the clinical …
Number of citations: 9 psjd.icm.edu.pl
M Giorgi, M MacCheroni, S Del Carlo, HI Yun… - 2011 - sid.ir
… O-desmethyl-tramadol hydrochloride (M1), the major active metabolite, has 200 times the affinity of tramadol for mu opioid receptors in humans (Raffa et al., 1992). The primary …
Number of citations: 9 www.sid.ir
V Arjunan, R Santhanam, MK Marchewka… - Journal of Molecular …, 2015 - Elsevier
… In O-desmethyl tramadol hydrochloride it is assigned as a strong band at 1279 cm −1 [21]. The in-plane bending and out of plane bending wavenumbers are computed at 419 and 227 …
Number of citations: 6 www.sciencedirect.com

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